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Compound of Interest

Compound Name:
(S)-O-Benzyl-N-Boc-2,6-dimethyl

tyrosine

Cat. No.: B1388152 Get Quote

In the landscape of peptide chemistry and drug discovery, the rational design of peptide

analogs with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural

amino acids are critical tools in this endeavor, offering novel side-chain functionalities and

conformational constraints. Among these, (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine stands

out as a highly valuable building block. The strategic placement of two methyl groups on the

phenolic ring of tyrosine introduces significant steric hindrance, which can restrict the

conformational freedom of the peptide backbone and modulate interactions with biological

targets.

This modification has proven particularly effective in the field of opioid receptor ligands, where

replacing the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) often leads to a dramatic

increase in affinity and efficacy, particularly at the mu-opioid receptor (MOR).[1][2] The

compound is also a key building block for mixed mu-delta opioid ligands like Eluxadoline, a

treatment for irritable bowel syndrome.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine. As a fully protected derivative,

with the α-amino group masked by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl

protected by a benzyl (Bzl) group, it is perfectly suited for incorporation into peptide sequences

using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3] We will

explore its physicochemical characteristics, provide detailed experimental protocols for its
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synthesis and use, and offer insights grounded in established chemical principles for

researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties
The precise identity and purity of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine are foundational

to its successful application. The data below are compiled from reliable chemical supplier

databases and peer-reviewed literature.

Structural and General Data
Property Value Reference(s)

IUPAC Name

(2S)-3-[4-(benzyloxy)-2,6-

dimethylphenyl]-2-[(tert-

butoxycarbonyl)amino]propano

ic acid

[4][5]

CAS Number 945669-52-3 [4][6]

Molecular Formula C₂₃H₂₉NO₅ [4][6]

Molecular Weight 399.49 g/mol [4][5]

MDL Number MFCD05863883 [4][6]

Chemical Structure

(S)-O-Benzyl-N-Boc-2,6-dimethyl Tyrosine

Click to download full resolution via product page

Caption: Chemical structure of the title compound.

Physicochemical and Safety Data
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Property Value Reference(s)

Appearance White to Yellow Solid [4]

Purity Typically ≥96% [4]

Storage
Room temperature, store in a

dry place
[4]

Safety Information Details Reference(s)

Signal Word Warning [4]

Pictogram GHS07 (Exclamation Mark) [4]

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

[4]

Precautionary Statements

P261: Avoid breathing dust.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[4]

Synthesis and Spectroscopic Characterization
The synthesis of this unnatural amino acid is a multi-step process that requires careful control

of reaction conditions. While various synthetic routes exist for the core 2',6'-dimethyl-L-tyrosine

(Dmt) structure, we present a robust and modern approach based on a microwave-assisted

Negishi coupling, followed by a standard benzylation reaction.[1][2]

Synthetic Workflow
The overall strategy involves three key stages:
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Preparation of the Organozinc Reagent: Starting from Boc-L-iodophenylalanine methyl ester.

Negishi Cross-Coupling: Reaction of the organozinc intermediate with an appropriate

substituted phenol to form the dimethylated tyrosine core.

Saponification and Benzylation: Hydrolysis of the methyl ester followed by protection of the

phenolic hydroxyl group.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis
This protocol is adapted from the expedient synthesis of the Dmt core developed by Reid et al.

[1], followed by a standard benzylation procedure.[7]

Step 1: Synthesis of Boc-2',6'-dimethyl-L-tyrosine methyl ester (2a)

To a dry reaction vessel, add Zinc dust and a catalytic amount of iodine (I₂).

Add a solution of Boc-L-iodophenylalanine methyl ester (1 equivalent) in anhydrous N,N-

Dimethylformamide (DMF). Stir the mixture vigorously.

Once the organozinc reagent has formed (indicated by a color change), quickly add the

palladium catalyst Pd₂(dba)₃ (0.05 eq.), the ligand SPhos (0.1 eq.), and 3,5-dimethyl-4-

iodophenol (1.2 eq.).

Seal the vessel and place it in a microwave reactor. Irradiate at 110 °C for 2 hours.

After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

Wash the organic layer with saturated sodium thiosulfate, water, and brine.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the desired methyl ester.
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Step 2: Saponification to Boc-2',6'-dimethyl-L-tyrosine (3a)

Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of Tetrahydrofuran (THF) and

water.

Add Lithium Hydroxide (LiOH, ~5 equivalents) and stir the solution at room temperature until

TLC or LC-MS analysis indicates complete consumption of the starting material.

Acidify the reaction mixture to pH 3-4 with a cold 1M HCl solution.

Extract the product with ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate

in vacuo to yield the carboxylic acid, which is often used without further purification.

Step 3: O-Benzylation

Dissolve the Boc-2',6'-dimethyl-L-tyrosine from Step 2 (1 eq.) in methanol.

Add sodium methoxide solution (2.1 eq.) followed by benzyl bromide (1.4 eq.).[7]

Stir the mixture at 40 °C for 3-5 hours, monitoring by TLC.

Upon completion, add water and neutralize with hydrochloric acid to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, (S)-
O-Benzyl-N-Boc-2,6-dimethyl tyrosine.

Spectroscopic Characterization
Structural confirmation is typically achieved using NMR spectroscopy. While a published

spectrum for this specific compound is not readily available, the expected chemical shifts can

be reliably predicted by analyzing its structural components and comparing them to similar

molecules like Boc-Tyr(Bzl)-OH.[8][9]

Expected ¹H and ¹³C NMR Data (in CDCl₃)
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¹H NMR
Assignment

Expected Shift (δ,
ppm)

¹³C NMR
Assignment

Expected Shift (δ,
ppm)

-C(CH₃)₃ (Boc) ~1.42 (s, 9H) C=O (Carboxyl) ~176.0

-CH₃ (Aromatic) ~2.20 (s, 6H) C=O (Boc) ~155.5

β-CH₂ ~3.05 (m, 2H) Aromatic Quaternary
~155.0, ~138.0,

~137.0

α-CH ~4.55 (m, 1H) Aromatic CH
~130.5, ~128.6,

~128.0, ~127.5

NH (Amide) ~5.00 (d, 1H) C(CH₃)₃ (Boc) ~80.2

-O-CH₂-Ph (Benzyl) ~5.05 (s, 2H) -O-CH₂-Ph (Benzyl) ~70.0

Aromatic H 6.80 - 7.45 (m, 7H) α-CH ~54.0

COOH ~10-12 (br s, 1H) β-CH₂ ~37.0

C(CH₃)₃ (Boc) ~28.3

-CH₃ (Aromatic) ~19.5

Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary application of (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine is as a building block in

SPPS, specifically using the Boc/Bzl protection strategy. This method, pioneered by Merrifield,

relies on differential acid lability for deprotection steps.[10]

The Boc/Bzl Strategy
Nα-Protection (Temporary): The Boc group is used for the temporary protection of the α-

amino group. It is stable to the coupling conditions but is readily cleaved by moderate acids,

such as 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[3]

Side-Chain Protection (Permanent): The Benzyl (Bzl) group protecting the phenolic hydroxyl

is stable to the repetitive TFA treatments used to remove the Boc group. It requires a much

stronger acid, typically anhydrous Hydrogen Fluoride (HF), for cleavage during the final step
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of releasing the completed peptide from the resin.[10] This differential lability is the

cornerstone of the strategy.

Boc-SPPS Cycle Workflow
The incorporation of the amino acid into a growing peptide chain on a solid support follows a

well-defined cycle.
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Boc-SPPS Cycle

Start: Resin with
N-Boc-Peptide

1. Deprotection
50% TFA in DCM

Wash (DCM)

2. Neutralization
10% DIEA in DCM

Wash (DCM, DMF)

3. Coupling
Pre-activated Boc-AA

(e.g., HBTU/DIEA)

Wash (DMF, DCM)

Resin with
N+1 Peptide

Repeat for
next cycle

Click to download full resolution via product page

Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.
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Experimental Protocol: Coupling Cycle
This protocol outlines a single manual coupling cycle for adding (S)-O-Benzyl-N-Boc-2,6-
dimethyl tyrosine to a peptide-resin.[10][11]

Assumptions: The synthesis starts with a deprotected amino group on the resin-bound peptide

chain (H₂N-peptide-resin).

Amino Acid Activation:

In a separate vessel, dissolve (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine (3-4

equivalents relative to resin loading) and a coupling agent like HBTU (0.98 eq. relative to

the amino acid) in DMF.

Add N,N-diisopropylethylamine (DIEA) (2 eq. relative to the amino acid) to the solution and

allow it to pre-activate for 2-5 minutes.

Coupling:

Add the activated amino acid solution to the vessel containing the washed and neutralized

peptide-resin.

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

Monitoring:

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A

negative result (yellow beads) indicates the reaction is complete. If the test is positive

(blue beads), extend the coupling time or perform a second coupling.

Washing:

Drain the reaction solution.

Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical

wash cycle is: DMF (3x), DCM (3x).

Deprotection (for the next cycle):
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Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the

Nα-Boc group.

Drain and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to prepare for

the next coupling cycle.[11]

Safety and Handling
As a fine chemical, (S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine requires careful handling in a

laboratory setting.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses, a lab coat, and chemical-resistant gloves.[12]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
(S)-O-Benzyl-N-Boc-2,6-dimethyl tyrosine is a sophisticated and powerful tool for the

modern peptide chemist. Its unique sterically hindered structure provides a means to enforce

specific peptide conformations, leading to analogs with superior biological activity. As a fully

protected derivative tailored for the robust Boc/Bzl SPPS strategy, it offers a reliable pathway

for incorporation into complex peptide targets. Understanding its chemical properties,

synthesis, and proper application is key to unlocking its full potential in the design and

development of next-generation peptide therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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